4'-Demethyl-3,9-dihydroeucomin

Overview

Description

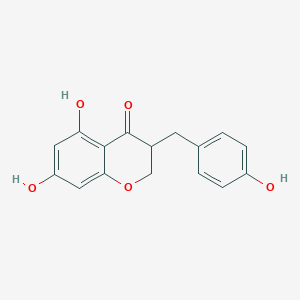

4'-Demethyl-3,9-dihydroeucomin is a naturally occurring flavonoid compound. It is known for its diverse biological activities and potential therapeutic applications. This compound is characterized by its chromanone structure, which includes multiple hydroxyl groups that contribute to its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Demethyl-3,9-dihydroeucomin typically involves the following steps:

Starting Materials: The synthesis begins with readily available phenolic compounds.

Condensation Reaction: A key step involves the condensation of a 4-hydroxybenzyl group with a chromanone precursor. This reaction is often catalyzed by acids or bases under controlled temperature conditions.

Hydroxylation: Introduction of hydroxyl groups at specific positions on the chromanone ring is achieved through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis methods to industrial levels, ensuring consistent quality and yield.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.

Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4'-Demethyl-3,9-dihydroeucomin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Catalysts: Acid or base catalysts are often employed in substitution reactions.

Major Products Formed

Oxidized Derivatives: Quinones and other oxidized products.

Reduced Derivatives: Dihydro derivatives with reduced chromanone rings.

Substituted Products: Ethers, esters, and other substituted derivatives.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: Used as a starting material for the synthesis of various flavonoid derivatives with potential biological activities.

Study of Reaction Mechanisms: Employed in research to understand the mechanisms of flavonoid reactions.

Biology

Antioxidant Activity: Investigated for its potential as a natural antioxidant, protecting cells from oxidative stress.

Enzyme Inhibition: Studied for its ability to inhibit enzymes involved in various biological processes.

Medicine

Anti-inflammatory Properties: Explored for its potential to reduce inflammation in various medical conditions.

Cancer Research: Investigated for its potential anti-cancer properties, including the ability to induce apoptosis in cancer cells.

Industry

Pharmaceuticals: Used in the development of new drugs and therapeutic agents.

Nutraceuticals: Incorporated into dietary supplements for its health benefits.

Mechanism of Action

The mechanism of action of 4'-Demethyl-3,9-dihydroeucomin involves:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

Enzyme Inhibition: The compound can bind to and inhibit specific enzymes, affecting various biochemical pathways.

Signal Transduction: It may modulate signal transduction pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Kaempferol: A flavonoid known for its anti-cancer and cardioprotective effects.

Luteolin: A flavonoid with potential anti-inflammatory and neuroprotective properties.

Uniqueness

Hydroxylation Pattern: The specific pattern of hydroxylation in 4'-Demethyl-3,9-dihydroeucomin contributes to its unique reactivity and biological activities.

Biological Activity: The combination of antioxidant, anti-inflammatory, and enzyme inhibition properties makes it a versatile compound for various applications.

Properties

IUPAC Name |

5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-7,10,17-19H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIASLUPJXGTCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143264 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

107585-77-3 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107585-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

103 - 104 °C | |

| Record name | (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

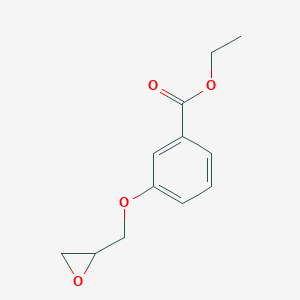

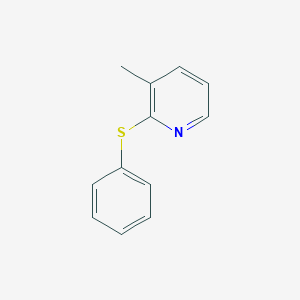

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 4'-Demethyl-3,9-dihydroeucomin?

A1: this compound exhibited promising anti-inflammatory activity in a study using a chemiluminescent luminol assay. [] It demonstrated significant inhibition of chemiluminescence with an IC50 value of 7 mg/mL, comparing favorably to the NSAID control, meloxicam (IC50 of 6 mg/mL). [] Additionally, it showed excellent antioxidant/free radical scavenging activity, inhibiting 96% of the reaction at a concentration of 10 mg/mL. [] Another study demonstrated its immunomodulatory effects by inhibiting the proliferation of PHA-activated PBMCs (peripheral blood mononuclear cells) with an IC50 of 19.4 µM. [] This compound also significantly inhibited the production of IL-2 and IFN-γ in activated PBMCs in a concentration-dependent manner. []

Q2: What is the source of this compound?

A2: this compound has been isolated from two different plant sources:

- Eucomis montana: This South African medicinal plant yielded this compound along with two other homoisoflavonones. []

- Agave sisalana Perrine ex Engelm.: This plant's leaves were also found to contain this compound. []

Q3: What is the structural characterization of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula and weight, the structure of this compound is provided as (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone. The research papers likely utilized spectroscopic data, including NMR and Mass Spectrometry, for structural elucidation. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate](/img/structure/B174907.png)